2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol
2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol
Brand Name:
Vulcanchem
CAS No.:
49600-56-8
VCID:
VC21326701
InChI:
InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14)
SMILES:
CC1=CC(=NC2=C1C(=O)NC(=S)N2)C
Molecular Formula:
C9H9N3OS
Molecular Weight:
207.25 g/mol
2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol
CAS No.: 49600-56-8
Cat. No.: VC21326701
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49600-56-8 |
|---|---|
| Molecular Formula | C9H9N3OS |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 5,7-dimethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14) |
| Standard InChI Key | BPJWGHJLUSXUFE-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=C2C(=NC(=S)NC2=O)N1)C |
| SMILES | CC1=CC(=NC2=C1C(=O)NC(=S)N2)C |
| Canonical SMILES | CC1=CC(=NC2=C1C(=O)NC(=S)N2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator